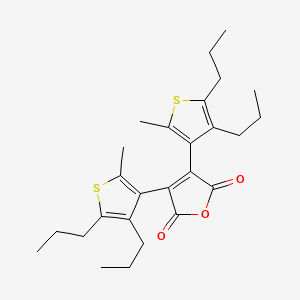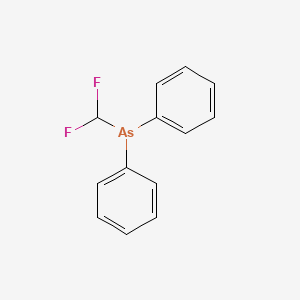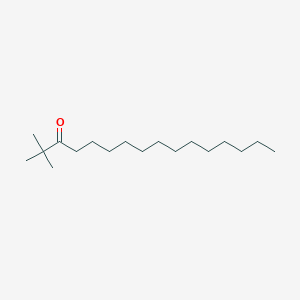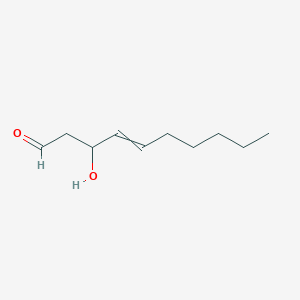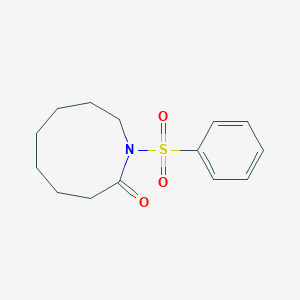![molecular formula C25H20NO3P B14295906 Diphenyl [(Z)-phenyl(phenylimino)methyl]phosphonate CAS No. 115601-16-6](/img/structure/B14295906.png)
Diphenyl [(Z)-phenyl(phenylimino)methyl]phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diphenyl [(Z)-phenyl(phenylimino)methyl]phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group bonded to a phenyl ring and a phenylimino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of diphenyl [(Z)-phenyl(phenylimino)methyl]phosphonate typically involves the reaction of aniline derivatives with triphenyl phosphite. A catalytic amount of salicylic acid can promote this reaction at room temperature (20°C) within 1-2 hours . The reaction proceeds via a radical-radical coupling mechanism, which tolerates a wide range of functional groups.
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but the synthesis can be scaled up using the same reaction conditions mentioned above. The use of inexpensive catalysts and mild reaction conditions makes this process potentially viable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: Diphenyl [(Z)-phenyl(phenylimino)methyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides and amines can be used under basic conditions.
Major Products:
Oxidation: Phosphonic acids.
Reduction: Phosphine oxides.
Substitution: Substituted phosphonates.
Wissenschaftliche Forschungsanwendungen
Diphenyl [(Z)-phenyl(phenylimino)methyl]phosphonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of C-P bonds.
Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with biological molecules.
Industry: Used in the production of flame retardants and plasticizers.
Wirkmechanismus
The mechanism of action of diphenyl [(Z)-phenyl(phenylimino)methyl]phosphonate involves its interaction with molecular targets through the phosphonate group. This group can form strong bonds with metal ions and enzymes, inhibiting their activity. The compound can also participate in nucleophilic aromatic substitution reactions, leading to the formation of new chemical entities .
Vergleich Mit ähnlichen Verbindungen
- Diphenyl phosphonate
- Phenylphosphonic acid
- Triphenyl phosphite
Comparison: Diphenyl [(Z)-phenyl(phenylimino)methyl]phosphonate is unique due to the presence of the phenylimino group, which enhances its reactivity and potential applications. Compared to diphenyl phosphonate and phenylphosphonic acid, this compound exhibits different chemical behavior, particularly in nucleophilic substitution reactions. Triphenyl phosphite, on the other hand, is primarily used as a reagent in the synthesis of phosphonates .
Eigenschaften
CAS-Nummer |
115601-16-6 |
|---|---|
Molekularformel |
C25H20NO3P |
Molekulargewicht |
413.4 g/mol |
IUPAC-Name |
1-diphenoxyphosphoryl-N,1-diphenylmethanimine |
InChI |
InChI=1S/C25H20NO3P/c27-30(28-23-17-9-3-10-18-23,29-24-19-11-4-12-20-24)25(21-13-5-1-6-14-21)26-22-15-7-2-8-16-22/h1-20H |
InChI-Schlüssel |
VHLZUYGRHNYCCT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=NC2=CC=CC=C2)P(=O)(OC3=CC=CC=C3)OC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


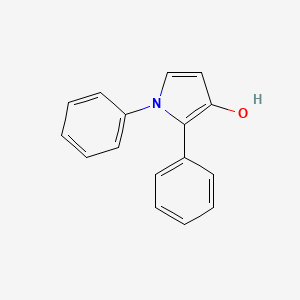
![1-{[(3-Methylbut-2-en-1-yl)oxy]methyl}-3-phenoxybenzene](/img/structure/B14295835.png)
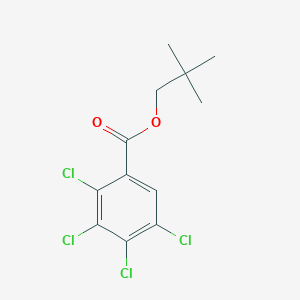
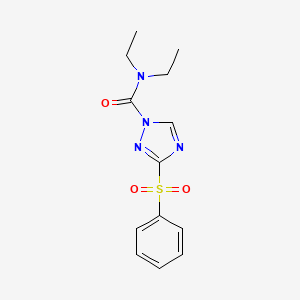


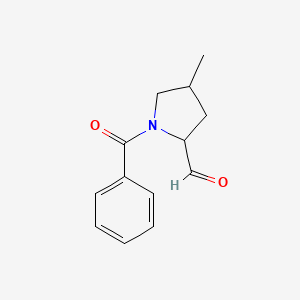
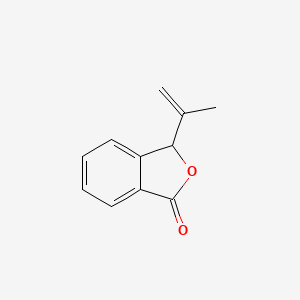
![2,2'-(1,4-Phenylene)bis[5-fluoro-4-(trifluoromethyl)-1,3-oxazole]](/img/structure/B14295870.png)
